molecular formula C7H14O6 B191853 Sequoyitol CAS No. 523-92-2

Sequoyitol

Cat. No.: B191853
CAS No.: 523-92-2
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-MVWKSXLKSA-N
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Description

Sequoyitol, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol derivative of inositol. It is primarily found in various plants, including the genus Taxus (yew trees) and Ginkgo biloba. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the management of diabetes and its complications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sequoyitol can be synthesized through the methylation of myo-inositol. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For instance, Taxus chinensis (Chinese yew) is ground and subjected to solvent extraction using alcohol or acetone. The extract is then concentrated, and this compound is isolated through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: Sequoyitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sequoyitol has a wide range of scientific research applications:

Mechanism of Action

Sequoyitol exerts its effects by enhancing insulin signaling pathways. It increases the phosphorylation of insulin receptor substrate-1 (IRS1) and Akt in hepatocytes, adipocytes, and β-cells. This enhancement improves insulin sensitivity and glucose uptake. This compound also counteracts the inhibitory effects of tumor necrosis factor-alpha (TNF-α) on insulin signaling, thereby promoting better glucose regulation .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its dual action of enhancing both insulin sensitivity and secretion. This dual mechanism makes it particularly effective in managing diabetes and its complications. Additionally, its natural occurrence in various plants makes it a valuable compound for therapeutic research .

Biological Activity

Sequoyitol, a natural compound identified as 5-O-methyl-myo-inositol, has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, and potential therapeutic applications.

This compound exerts its biological effects primarily through enhancing insulin sensitivity and secretion. Research indicates that it directly improves insulin signaling pathways in various cell types, including hepatocytes, adipocytes, and pancreatic β-cells. Key findings include:

  • Insulin Signaling Enhancement : this compound has been shown to increase the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt in both HepG2 (human hepatocyte-derived) and 3T3-L1 (adipocyte-derived) cells. This enhancement leads to improved glucose uptake and decreased glucose production in response to insulin stimulation .
  • Protection Against Oxidative Stress : In INS-1 cells (a rat β-cell line), this compound protects against oxidative injury induced by streptozotocin or hydrogen peroxide, suggesting a role in preserving β-cell function under stress conditions .

Effects on Glucose Metabolism

This compound's impact on glucose metabolism has been extensively studied in animal models, particularly in ob/ob mice—a model for obesity and type 2 diabetes. The following results highlight its efficacy:

  • Reduction in Hyperglycemia : Chronic administration of this compound (both orally and subcutaneously) significantly reduced blood glucose levels in ob/ob mice. After 14 days of treatment, blood glucose levels were notably lower compared to vehicle-treated controls .
  • Improvement in Insulin Sensitivity : The homeostasis model assessment index (HOMA-IR), a measure of insulin resistance, decreased by 44% in this compound-treated mice. Furthermore, glucose tolerance tests indicated a 34% reduction in the area under the curve for blood glucose levels during glucose challenges .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound, emphasizing its potential as a therapeutic agent for diabetes:

StudyModelTreatmentKey Findings
Kim et al., 2012ob/ob MiceSubcutaneous this compound (0.5 nmol/h for 23 days)Decreased blood glucose by 29%, improved insulin sensitivity by reducing HOMA-IR by 44% .
Zhang et al., 2020INS-1 CellsIn vitro treatment with this compoundEnhanced insulin signaling; protected against oxidative stress .
Lee et al., 2018STZ-induced Diabetic MiceOral this compound administrationIncreased plasma insulin levels; reduced hyperglycemia and glucose intolerance .

Therapeutic Potential

Given its ability to improve insulin sensitivity and protect pancreatic β-cells, this compound presents a promising avenue for diabetes treatment. Its natural origin may offer advantages over synthetic drugs, potentially leading to fewer side effects. Research suggests that this compound could be developed into an oral medication for managing type 2 diabetes, targeting both insulin resistance and β-cell preservation .

Properties

IUPAC Name

(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-MVWKSXLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313753
Record name 2-O-Methyl-myo-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-92-2, 7600-53-5
Record name 5-O-Methyl-myo-inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-Methyl-myo-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-methyl-myo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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